Urolithin C

Antioxidant Activity Cell-Based Assay Oxidative Stress

Urolithin C is a tri-hydroxylated urolithin with a unique pharmacological fingerprint that sets it apart from Uro-A and Uro-B. Researchers face the challenge that substituting one urolithin for another can yield null results due to divergent biological activities. This compound is the only urolithin-class molecule that enhances glucose-dependent insulin secretion via L-type Ca²⁺ channel activation, making it essential for islet and beta-cell studies. - Selective probe: ~85× more potent than Urolithin A in cellular antioxidant assays (IC₅₀ = 0.16 μM). - Exclusive neutrophil elastase inhibitor among urolithins; Uro-A and Uro-B are inactive in this assay. - Cell-line-specific antiproliferative activity: effective in PC12, Caco-2, SW480, HT-29 models; not suitable for T24 bladder cancer studies. Verified purity and biological activity ensure reproducible data.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
CAS No. 165393-06-6
Cat. No. B565824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolithin C
CAS165393-06-6
SynonymsUrolithin C; 3,8,9-Trihydroxy-6H-benzo[c]chromen-6-one; 3,8,9-Trihydroxy-6H-dibenzo[b,d]pyran-6-one
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O
InChIInChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H
InChIKeyHHXMEXZVPJFAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urolithin C Gut Metabolite Profile


Urolithin C is a urolithin-class metabolite produced by the human gut microbiota from dietary ellagic acid and ellagitannins found in foods like pomegranates and nuts [1]. It is a tri-hydroxylated dibenzo-α-pyrone derivative (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one), distinguishing it from other urolithins by its specific hydroxylation pattern [2]. As an endogenous metabolite, its formation is subject to significant inter-individual variability based on gut microbiome composition, which is a critical factor in its procurement for research applications [3].

Gut microbial metabolite

Produced from dietary ellagitannins; subject to microbiome-driven inter-individual variability

Specific hydroxylation pattern

3,8,9-trihydroxy substitution distinguishes Uro-C from urolithins A, B, and D

Endogenous metabolite context

Lot-to-lot consistency review recommended due to biological source variability

Urolithin C Substitution Pitfalls


Despite sharing a common urolithin core structure, urolithins A, B, C, and D exhibit starkly divergent and sometimes opposing biological activities due to differences in hydroxyl group number and position [1]. For instance, in antiproliferative assays, Uro-C shows potent activity in some cell lines (e.g., PC12) while being ineffective in others (e.g., T24), a selectivity profile not mirrored by Uro-A or Uro-B [2][3]. Furthermore, a specific activity, such as the glucose-dependent enhancement of insulin secretion, is a unique, well-characterized property of Uro-C not shared by other urolithins [4]. Therefore, substituting one urolithin for another based on class alone can lead to null or misleading experimental outcomes, making precise compound selection essential for research validity.

Urolithin class mismatch

Hydroxylation pattern differences may yield opposing biological activities; analogs are not functionally interchangeable

Cell-line selectivity profile differs

Uro-C activity in PC12 and colon models is not mirrored by Uro-A or Uro-B; T24 response is minimal

Unique insulin secretagogue activity

Glucose-dependent insulin secretion enhancement is a characterized Uro-C property not shared by other urolithins

Urolithin C Performance Comparison


Cell-Based Antioxidant Potency

In a cellular antioxidant assay, Urolithin C (Uro-C) demonstrates the most potent activity among tested urolithins and parent compounds. Its efficacy is markedly superior to Urolithin A (Uro-A) and the dietary precursors ellagic acid and punicalagins [1].

Cellular antioxidant potency
Head-to-head
Uro-C IC50 0.16 μM vs Uro-A 13.6 μM (85-fold difference); outperforms ellagic acid (1.1 μM) and punicalagins (1.4 μM) in Caco-2 cell-based assay
Supports cellular antioxidant assay context; cell-based model more relevant than cell-free systems
Caco-2 intestinal cell model; rank-order potency context
Antioxidant Activity Cell-Based Assay Oxidative Stress

Glucose-Dependent Insulin Secretion Activity

Urolithin C is a validated, glucose-dependent activator of insulin secretion, a property not attributed to its analogs. It amplifies insulin secretion only under stimulatory glucose conditions (8.3 mM), and this effect is absent at non-stimulatory levels (5 mM), demonstrating its specific, glucose-dependent mechanism [1][2].

Glucose-dependent insulin secretion
Head-to-head
Uro-C amplifies insulin secretion at 8.3 mM glucose; no effect at 5 mM glucose. Uro-A, B, and D not active as secretagogues
Unique glucose-dependent insulin secretagogue activity context
Perfused rat pancreas and isolated islet models
Insulin Secretion Diabetes Research Beta-Cell Function

Anti-Proliferative Cell Line Selectivity

Urolithin C exhibits a unique anti-proliferative profile across different cancer cell lines. In colon cancer, Uro-C is more potent than Uro-B but less potent than Uro-A [1]. In PC12 cells, Uro-C shows the strongest anti-proliferative effect among the urolithins tested [2]. However, it shows minimal activity against T24 bladder cancer cells, a profile opposite to that of Uro-B, which is highly potent in that assay [3].

Anti-proliferative selectivity
Head-to-head
PC12
Colon (Caco-2, SW480, HT-29)
T24 bladder
Cell-line-specific selectivity context; PC12 strongest, T24 minimal
MTT assay; colon rank Uro-A > Uro-C > Uro-D > Uro-B
Anti-Proliferative Colon Cancer Prostate Cancer

Neutrophil Elastase Release Inhibition

In a study of pro-inflammatory neutrophil functions, Urolithin C was the only urolithin capable of inhibiting the release of elastase, a key enzyme in tissue destruction and inflammatory processes [1].

Neutrophil elastase inhibition
Head-to-head
Uro-C: 39.0 ± 15.9% inhibition at 5 μM; Uro-A and Uro-B showed no significant inhibition
Unique elastase release inhibition context; only active urolithin in this assay
Stimulated human neutrophils; cytochalasin A/fMLP
Inflammation Neutrophil Function Elastase Inhibition

Triglyceride Accumulation Attenuation

Urolithin C shares a functional phenotype with Urolithin A and D in its ability to reduce triglyceride (TG) accumulation and increase fatty acid (FA) oxidation in human cell culture models. This effect is not observed with iso-UroA or Urolithin B [1].

Triglyceride accumulation
Head-to-head
Uro-C, A, and D reduce TG accumulation and increase FA oxidation; Uro-B and iso-Uro-A are inactive
Functional subset in lipid metabolism model context
Human adipocyte and hepatocyte cultures
Lipid Metabolism Adipocyte Hepatocyte Triglyceride Accumulation

Urolithin C Research Scenarios


Glucose-Dependent Insulin Secretion Research

Urolithin C is the essential tool compound for this research area. Its unique, well-characterized mechanism as a glucose-dependent insulin secretion enhancer via L-type Ca2+ channel activation [1][2] makes it the only suitable urolithin for these studies. Researchers should procure Uro-C with high purity and validated biological activity to ensure reproducible results in islet or beta-cell assays.

Cell-Based Antioxidant Studies

Given its superior potency in a cellular antioxidant assay (IC50 = 0.16 μM) [1], Urolithin C is the urolithin of choice for experiments aiming to investigate antioxidant effects within a living cellular context, where it is ~85 times more potent than Urolithin A. This makes Uro-C a more sensitive probe for antioxidant pathways in cells like Caco-2 or similar intestinal epithelial models.

Neutrophil-Mediated Inflammation Studies

For studies focused on the role of elastase in inflammatory diseases, Urolithin C is the only active urolithin for inhibiting its release from stimulated human neutrophils [1]. Procuring Uro-C is mandatory for any research aimed at modulating this specific neutrophil function with a urolithin-class compound, as analogs like Uro-A and Uro-B are ineffective in this assay.

Cancer Cell Line Anti-Proliferative Studies

The distinct cell-line selectivity of Urolithin C dictates its specific research niches. It is a strong candidate for studies in PC12 cells and colon cancer models (Caco-2, SW480, HT-29) where it shows significant anti-proliferative activity [1][2]. However, it is an inappropriate compound for T24 bladder cancer models, where Uro-B is demonstrably more potent [3]. Procurement should be guided by the specific cell line to be used.

Application
Selection Property
Validation Focus
Insulin secretion pathway research
Glucose-dependent secretagogue activity profile
L-type Ca²⁺ channel mechanism in islet models
Cellular antioxidant mechanism studies
Cell-based antioxidant assay context
ROS pathway modulation in intestinal epithelial models
Neutrophil-mediated inflammatory pathway studies
Elastase release inhibition profile
Neutrophil degranulation endpoint validation
Cancer cell-line antiproliferative screening
Cell-line selectivity profile
Model-specific endpoint validation (colon, PC12); avoid T24

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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